Nitroquine
Beschreibung
Historical Perspectives on Quinazoline-Based Antimalarial Development
The history of antimalarial chemotherapy includes the use of compounds derived from natural sources and the subsequent development of synthetic agents. Quinine (B1679958), isolated from the bark of the Cinchona tree, was one of the earliest effective treatments for malaria, used widely since the 17th century. scialert.netimrpress.comresearchgate.netnih.govnih.gov The quinoline (B57606) nucleus found in quinine became a significant structural element for the development of many synthetic antimalarials. researchgate.netnih.gov
Quinazoline (B50416) derivatives have also been explored for their antimalarial properties. The interest in quinazoline compounds for various therapeutic applications, including antimalarial activity, was spurred by the identification of febrifugine, a quinazolinone alkaloid from the Chinese plant Dichroa febrifuga. mdpi.com While the quinazoline structure itself was first synthesized in the early 20th century, earlier derivatives had been prepared prior to that. mdpi.com Quinazoline-containing compounds have since been synthesized and studied for their biological activities. mdpi.com
Rationale for Investigating Nitroquine in Preclinical Antimalarial Research
The rationale for investigating compounds like this compound stems from the urgent need for new antimalarials, particularly in the face of widespread resistance to existing drugs such as chloroquine (B1663885) and sulfadoxine-pyrimethamine. scialert.netimrpress.com The development of drug resistance has historically paralleled the development of antimalarial drugs, highlighting the continuous need for new agents with potentially novel mechanisms of action. scialert.netimrpress.com
This compound, specifically, has been investigated for its activity against Plasmodium parasites. Its action mechanism has been reported to involve the inhibition of Plasmodium DNA and protein synthesis. plos.orgnih.gov This mechanism differs from some traditional antimalarials, offering a potential avenue to combat resistant strains. Additionally, studies have explored this compound's impact on the mosquito vector, suggesting it may influence the mosquito's defense mechanisms against Plasmodium infection, potentially blocking parasite development in mosquitoes. plos.orgnih.govmesamalaria.orgresearchgate.net This potential for transmission blocking activity adds another layer to the rationale for its investigation.
Current Landscape of Preclinical Antimalarial Compound Research
The current landscape of preclinical antimalarial research is characterized by a focus on identifying and developing new chemical entities with novel mechanisms of action to overcome drug resistance. mesamalaria.orgresearchgate.netjci.orgnih.gov Various strategies are employed, including the screening of large compound libraries and the design of inhibitors for specific parasite targets. nih.gov There is also ongoing research into natural products, although this approach presents certain challenges. nih.gov
Preclinical development involves rigorous testing of potential drug candidates in laboratory settings and animal models to assess their efficacy and safety profile before advancing to human clinical trials. mesamalaria.orgresearchgate.netresearchgate.netmmv.orgmiguelprudencio.commdpi.comnih.gov Murine models, which share similarities with human malaria pathogenesis, are frequently used for preclinical efficacy testing. researchgate.netmiguelprudencio.com The goal is to identify compounds that are highly potent, have a low propensity for resistance, and ideally possess activity against multiple stages of the parasite life cycle, including liver and transmission stages, in addition to the blood stage. mesamalaria.orgjci.orgnih.govnih.gov Compounds targeting novel mechanisms, such as parasite protein synthesis or ion pumps like PfATP4, are actively being explored. mesamalaria.orgnih.govnih.govcornell.edumdpi.com The development pipeline is challenging, with a significant number of preclinical candidates not progressing to become new drugs. jci.org Organizations like the Medicines for Malaria Venture (MMV) play a role in the discovery and development process, collaborating with partners to advance promising compounds through the pipeline. mmv.org
Detailed Research Findings on this compound:
This compound has demonstrated efficacy against various Plasmodium species in preclinical studies, including P. yoelii, P. gallinaceum, and P. cynomolgi, showing activity against both erythrocytic and exoerythrocytic stages. plos.orgnih.gov It has been reported to interfere with the structure and function of the cytoplasm and nucleus of P. yoelii exoerythrocytic forms. plos.orgnih.gov Studies have indicated that this compound can inhibit DNA synthesis in malaria parasites, potentially by interfering with folic acid metabolism. semanticscholar.org
Furthermore, research using the Anopheles stephensi-Plasmodium yoelii model has explored this compound's effect on the mosquito vector. Ingested this compound has been shown to decrease Plasmodium numbers and infectivity in the mosquito, in contrast to chloroquine, which can be associated with an increase in parasite numbers in the insect host. plos.orgnih.gov This suggests a potential role for this compound in blocking malaria transmission. Studies have also investigated the mechanism by which this compound might induce melanization in Anopheles mosquitoes against Plasmodium yoelii, potentially involving the activation of the TEP1 molecule and the PPO cascade. mesamalaria.org
This compound was reportedly used in clinical trials after 1973 and was found to be equally effective as chloroquine against P. falciparum. plos.orgnih.gov Field tests in certain regions successfully treated a notable number of patients. plos.orgnih.gov
Interactive Data Table (Conceptual):
| Compound | Activity Against P. yoelii (Erythrocytic Stage) | Activity Against P. yoelii (Exoerythrocytic Stage) | Inhibition of Plasmodium DNA Synthesis | Effect on Plasmodium in Anopheles Mosquitoes |
| This compound | Effective plos.orgnih.gov | Effective plos.orgnih.gov | Yes semanticscholar.org | Decreases number and infectivity plos.orgnih.gov |
| Chloroquine | Effective (Historically) nih.govnih.gov | Limited/None reported in this context | Not primarily this mechanism | Associated with increased parasite numbers plos.orgnih.gov |
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
N-(2,4-diaminoquinazolin-6-yl)-N-[(3,4-dichlorophenyl)methyl]nitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N6O/c16-11-3-1-8(5-12(11)17)7-23(22-24)9-2-4-13-10(6-9)14(18)21-15(19)20-13/h1-6H,7H2,(H4,18,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQXNYOBSUPZMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN(C2=CC3=C(C=C2)N=C(N=C3N)N)N=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90944964 | |
| Record name | N-[(3,4-Dichlorophenyl)methyl]-N-(2,4-diimino-1,2,3,4-tetrahydroquinazolin-6-yl)nitrous amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90944964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22316-71-8 | |
| Record name | Nitroquine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022316718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[(3,4-Dichlorophenyl)methyl]-N-(2,4-diimino-1,2,3,4-tetrahydroquinazolin-6-yl)nitrous amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90944964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of Nitroquine Analogues
General Synthetic Routes for Quinazoline (B50416) Core Structures
The quinazoline core structure can be synthesized through several established methodologies. A common approach involves starting from anthranilic acid derivatives, which are converted into 4-quinazolinone intermediates. These quinazolinones can then be further functionalized. scielo.br Another useful method utilizes 2-aminobenzonitriles as starting materials for cyclization reactions. scielo.br For instance, reacting 2-aminobenzonitrile (B23959) with dimethylformamide-dimethylacetal (DMF-DMA) produces an intermediate that can then react with arylamines to yield 4-aminoquinazolines. scielo.br
Alternative strategies include the use of 2-bromobenzoic acid in a one-pot condensation reaction, copper-catalyzed domino synthesis involving Ullmann-type coupling and aerobic oxidative C-H amidation, and reactions starting from anthranilamides or anthranilic esters. scielo.br Microwave irradiation can also be employed to shorten reaction times in the synthesis of 4-aminoquinazolines. scielo.br More recent advances include metal-catalyzed approaches, such as palladium-catalyzed cascade reactions of 2-aminobenzonitriles with triethyl orthocarboxylates and boronic acids, and copper-catalyzed three-component reactions. organic-chemistry.orgorganic-chemistry.org Iron catalysis has also been explored for the synthesis of 2,4-diaminoquinazolines via cascade reductive cyclization of methyl N-cyano-2-nitrobenzimidates. nih.gov
Quinazolin-4(3H)-ones, important intermediates, can be synthesized by reacting anthranilamides with reagents like formic acid, triethyl orthoformate, or formamide. acs.org Other methods for quinazolinone synthesis involve the reaction of 2-halobenzamides with nitriles catalyzed by copper, and metal-free oxidative C-H amination reactions. organic-chemistry.orgmdpi.com
Introduction of Nitro and Nitrosamino Moieties in Quinazoline Systems
The introduction of nitro groups into the quinazoline system typically involves nitration reactions. Studies on the nitration of quinazolines and dihydroquinazolin-4-ones have shown that substitution can occur at positions 6 and 8 of the aromatic ring. Introducing a second nitro group can be challenging, often requiring excess nitrating mixture and specific conditions like heating. academicpublishers.org The electronic properties of existing substituents on the quinazoline ring can influence the ease and regioselectivity of nitration. For example, an electron-withdrawing nitro group can accelerate rearrangement reactions leading to quinazolines. nih.gov
The nitrosamino moiety in Nitroquine is located at the 6-position of the quinazoline ring, attached to a nitrogen atom which is also bonded to a dichlorobenzyl group. The synthesis of analogues with a nitrosamino group at the 6-position often involves functionalization of a precursor with an amino group at this position. For this compound itself, the structure indicates a nitrosation reaction has occurred on a secondary amine attached to the quinazoline core. The synthesis of quinazoline-2,4,6-triamine derivatives, which could serve as precursors for introducing substituents at the 6-position, has been reported starting from 2-amino-5-nitrobenzonitrile. mdpi.com The nitro group in this precursor is later reduced to an amino group, which can then be further functionalized. mdpi.comjst.go.jp
Strategies for Substituent Variation and Analogue Generation
Synthesizing this compound analogues involves systematic variation of substituents on the quinazoline core. This is crucial for exploring structure-activity relationships and developing compounds with modified properties.
Exploration of Aryl Substitutions
Aryl substitutions on the quinazoline ring are common strategies for generating analogues. The position and electronic nature of aryl substituents can significantly impact the compound's properties. For example, electron-donating or electron-withdrawing groups on an aryl ring attached to the quinazoline core can influence reaction yields and biological activity. tandfonline.commdpi.com
Methods for introducing aryl groups include palladium-catalyzed arylation of quinazolines and copper-catalyzed reactions involving benzonitriles and 2-ethynylanilines. organic-chemistry.org Oxidative C-4 arylation of 2-aryl-quinazoline 3-oxides with arylboronic acids is another method to obtain diarylated quinazoline derivatives. organic-chemistry.org
Modifications of Amino Functional Groups
This compound possesses amino groups at the 2 and 4 positions and a substituted amino group (nitrosamino) at the 6 position. Modifications of these amino functionalities are key to generating diverse analogues.
The introduction of amino groups, particularly at the 4-position, is frequently achieved through nucleophilic aromatic substitution (SNAr) reactions of 4-chloroquinazolines with various amines, including aromatic, benzylic, and aliphatic primary or secondary amines. mdpi.comchim.it The regioselectivity of this SNAr reaction typically favors substitution at the 4-position. mdpi.com Microwave irradiation can enhance the efficiency of these amination reactions. acs.orgchim.it
Modifications at the 6-position amino group, as seen in this compound, involve reactions with acyl chlorides or isocyanates to introduce carboxamide or urea (B33335) functionalities after reduction of a nitro precursor. jst.go.jp Further functionalization of amino groups at different positions can lead to a wide array of derivatives with altered properties.
Chemoinformatic Approaches to Novel this compound-like Structures
Chemoinformatics plays an increasingly important role in the design and discovery of novel compounds, including quinazoline analogues. nih.govresearchgate.net Quantitative structure-activity relationship (QSAR) analysis can be applied to series of quinazoline derivatives to establish relationships between structural features and biological activity. nih.govmui.ac.ir This involves analyzing various molecular descriptors, such as constitutional, functional, chemical, and charge descriptors. nih.gov
In silico screening techniques, guided by QSAR models, can propose new lead compounds with desired properties. nih.gov Molecular docking studies are used to investigate the binding interactions and free binding energy of designed compounds with target molecules, providing insights into their potential efficacy and guiding further synthesis. nih.govmui.ac.irbeilstein-journals.org These computational methods allow for the prediction of properties and potential activity before experimental synthesis, streamlining the drug discovery process. nih.gov
Chemoinformatic approaches can also assist in designing natural product-like libraries and fragment collections, as well as supporting compound derivatization strategies based on analyzing common substituent patterns in known bioactive molecules. nih.gov
Molecular and Cellular Mechanisms of Action in Parasitic Models Preclinical Investigations
Impact on Nucleic Acid Metabolism in Plasmodium Species
Studies have demonstrated that nitroquine interferes with the synthesis of nucleic acids in Plasmodium, a crucial process for parasite growth and replication.
Inhibition of DNA Synthesis Pathways
This compound has been shown to inhibit DNA synthesis in Plasmodium yoelii. Research using [³H]hypoxanthine incorporation into parasite DNA revealed a marked inhibition by this compound. This inhibitory effect was observed at concentrations as low as 0.1 nmol/L in in vitro studies. The inhibition of DNA synthesis by this compound, similar to pyrimethamine (B1678524), appears to involve interference with the parasite's folic acid metabolism, which is essential for nucleotide synthesis. chinaphar.com
Data on the inhibitory effect of this compound on DNA synthesis in Plasmodium yoelii is summarized in the table below:
| Compound | Concentration (nmol/L) | Inhibition of [³H]hypoxanthine incorporation into DNA |
| This compound | 0.1 | Marked inhibition |
| Pyrimethamine | 1 | Marked inhibition |
| This compound | 10 | Inhibition noted after 15 min |
| Pyrimethamine | 10 | Inhibition noted after 15 min |
This inhibition by this compound and pyrimethamine at 10 nmol/L was found to be antagonized by the presence of PABA, folic acid, and folinic acid, further supporting the hypothesis that the mechanism involves interference with folic acid metabolism. chinaphar.com
Modulation of RNA Transcription and Protein Synthesis
Beyond DNA synthesis, this compound also impacts RNA transcription and protein synthesis in Plasmodium. While the incorporation of [³H]hypoxanthine into RNA was only slightly affected by this compound at a concentration of 10 µmol/L, the compound has been shown to inhibit protein synthesis. chinaphar.com
Studies on Plasmodium yoelii incubated with this compound demonstrated inhibition of the incorporation of [³H]-isoleucine into protein. nih.govstorkapp.me The inhibitory effect of this compound on protein synthesis was found to be significantly higher than that of cycloheximide (B1669411), a known protein synthesis inhibitor, with an IC₅₀ of 0.16 nmol/L for this compound compared to 63.5 nmol/L for cycloheximide. nih.govstorkapp.me This suggests that the inhibition of protein synthesis is one of the mechanisms contributing to the early antimalarial action of this compound. nih.govstorkapp.me
Data on the inhibitory effect of this compound on protein synthesis in Plasmodium yoelii is summarized in the table below:
| Compound | IC₅₀ (nmol/L) |
| This compound | 0.16 |
| Cycloheximide | 63.5 |
Effects on Cellular Ultrastructure and Organelle Function in Parasites
This compound has been observed to induce structural and functional changes in the cellular components of Plasmodium parasites.
Alterations in Cytoplasmic Integrity
This compound has been reported to cause cytoplasmic damage in asexual forms of Plasmodium berghei and Plasmodium cynomolgi. nih.govplos.org It interferes with the structure and function of the cytoplasm in Plasmodium yoelii exoerythrocytic forms. nih.govplos.org These alterations suggest a disruption of essential cytoplasmic processes and organization within the parasite.
Nuclear Morphological Changes
Damage to the nucleus has also been observed in asexual forms of P. berghei and P. cynomolgi treated with this compound. nih.govplos.org this compound interferes with the structure and function of the nucleus in P. yoelii exoerythrocytic forms. nih.govplos.org These nuclear changes can impact critical processes such as DNA replication and transcription, aligning with the observed effects on nucleic acid metabolism.
Interference with Membrane Phospholipid Synthesis and Fluidity
This compound has been shown to affect the membrane phospholipids (B1166683) of intraerythrocytic Plasmodium yoelii. Studies investigating the incorporation of [³H]-ethanolamine, a precursor for phospholipid synthesis, found that this compound significantly inhibited its incorporation into P. yoelii-infected erythrocytes. nih.gov Furthermore, this compound treatment significantly increased the plasmodial membrane polarization and viscosity, as measured using DPH as a fluorescent probe. nih.gov These findings indicate that this compound can inhibit phospholipid synthesis and decrease the membrane fluidity of P. yoelii. nih.gov
Data on the effect of this compound on membrane phospholipid synthesis and fluidity in Plasmodium yoelii is summarized in the table below:
| Measurement | Effect of this compound Treatment |
| Incorporation of [³H]-ethanolamine | Markedly inhibited |
| Plasmodial membrane polarization | Significantly increased |
| Plasmodial membrane viscosity | Significantly increased |
| Plasmodial membrane fluidity | Decreased |
The inhibition of phospholipid synthesis and the decrease in membrane fluidity could lead to significant disruptions in the structure and function of parasite membranes, impacting various cellular processes dependent on membrane integrity and dynamics.
Modulation of Host-Vector Immune Responses at the Molecular Level
Research indicates that this compound can regulate several immune mechanisms at the level of gene transcription in the mosquito, potentially promoting defense responses against Plasmodium infection and decreasing its infectivity nih.gov. Both this compound in the blood meal and Plasmodium infection have been shown to alter the transcription of mosquito genes involved in diverse processes, including pathogen recognition, signal transduction, prophenoloxidase activation, cytoskeleton assembly, cell adhesion, and oxidative stress nih.gov.
Induction of Melanization in Anopheles Vectors
This compound has been observed to induce the melanization of Plasmodium species within Anopheles mosquitoes, a key defense mechanism employed by insects to encapsulate and neutralize foreign invaders nih.govmesamalaria.org. Melanization involves the deposition of melanin (B1238610) around the parasite, which can lead to its death uga.edu. This process is regulated by a complex cascade involving enzymes like phenoloxidase (PO) uga.edu. Studies suggest that this compound's ability to reduce Plasmodium infection in Anopheles stephensi may be linked to its capacity to induce this melanotic encapsulation nih.govmesamalaria.org.
Gene Expression Profiling in Mosquito Vectors (e.g., Upregulation of TEP1, PPO, SP, Serpins)
Transcriptome analysis of Anopheles stephensi after this compound treatment and/or Plasmodium infection has revealed alterations in the expression profiles of numerous mosquito genes, including those related to immunity nih.gov. Specifically, this compound has been shown to induce the transcription of genes encoding pattern recognition receptors, signal transducers, and proteins involved in prophenoloxidase activation nih.gov.
Several immunity-related genes have been identified whose expression is modulated by this compound. For instance, the thioester-containing protein 1 (TEP1), a crucial component of the mosquito's complement-like system involved in parasite recognition and killing, shows increased transcriptional activity upon this compound treatment nih.govresearchgate.net. Quantitative real-time PCR has confirmed that TEP1 gene transcription is significantly higher in this compound-treated mosquitoes compared to control groups researchgate.net. This upregulation of TEP1 is suggested to be related to the melanization induced by this compound researchgate.net.
Genes involved in the prophenoloxidase (PPO) cascade, which is central to melanization, are also affected nih.gov. This compound has been found to alter the transcription of genes implicated in prophenoloxidase activation nih.gov.
Furthermore, genes encoding serine proteases (SPs) and their inhibitors (serpins) are modulated by this compound nih.gov. Serine proteases play critical roles in amplifying immune signals and triggering downstream responses, including melanization and the activation of signaling pathways nih.govmdpi.comnih.gov. Serpins regulate the activity of these proteases mdpi.comembl.de. This compound has been shown to induce several SP contigs nih.gov.
The differential gene expression induced by this compound may contribute to enhanced defense responses against the parasite, ultimately decreasing mosquito infectivity nih.gov.
Below is a table summarizing some of the key gene expression changes observed in Anopheles stephensi upon this compound treatment:
| Gene Category | Example Genes/Proteins Mentioned | Observed Modulation by this compound | Relevant Immune Process |
| Thioester-containing proteins | TEP1 | Upregulation | Parasite recognition, Killing, Melanization |
| Prophenoloxidase cascade | PPO | Altered transcription | Melanization |
| Serine Proteases | Multiple SP contigs | Induction | Immune signal amplification, Melanization |
| Serine Protease Inhibitors | Serpins | Modulation | Regulation of protease activity |
| Pattern Recognition Receptors | PGRP (example validated) | Induction | Pathogen recognition |
| Signal Transducers | Not specifically named in text | Induction | Immune signaling pathways |
| Cell Adhesion Molecules | FBN8 (example validated) | Altered transcription | Immune cell function |
| Oxidative Stress Proteins | Not specifically named in text | Altered transcription | Defense against pathogens |
Pattern Recognition Receptor (PRR) Activation Pathways in Mosquitoes
Insect innate immunity is initiated by the recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs) mdpi.comresearchgate.netfrontiersin.org. This interaction triggers signal transduction pathways that lead to various defense reactions, including phagocytosis, encapsulation, melanization, and the production of antimicrobial peptides researchgate.net.
This compound has been shown to induce the transcription of genes encoding PRRs in Anopheles stephensi nih.gov. While the specific PRR activation pathways modulated by this compound are not fully elucidated in the provided text, the induction of PRR gene expression suggests that this compound may enhance the mosquito's ability to recognize Plasmodium parasites. This recognition is the initial step in activating downstream immune responses, such as the melanization cascade researchgate.net. TEP1, which is upregulated by this compound, is considered an important component of the anti-fungal response and is involved in parasite recognition and elimination nih.govresearchgate.netresearchgate.net.
Mosquito immune signaling pathways, including the Toll, IMD, and JAK-STAT pathways, are activated by PRR-PAMP interactions and lead to the transcription of effector genes mdpi.commdpi.comnih.gov. The induction of signal transducer genes by this compound nih.gov further supports its influence on these immune signaling cascades.
Serine Protease Cascade Involvement in Mosquito Immunity
Serine protease (SP) cascades are fundamental to various innate immune responses in insects, including melanization and the activation of signaling pathways like the Toll pathway mdpi.comnih.govplos.orgbiorxiv.org. These cascades involve a series of proteolytic cleavage events that amplify initial recognition signals mdpi.com. Clip-domain serine proteases (cSPs) and their non-catalytic homologs (cSPHs), collectively known as CLIPs, are key components of these cascades nih.govbiorxiv.org.
This compound has been shown to induce the expression of several SP contigs in Anopheles stephensi nih.gov. This suggests that this compound may influence the activity or composition of the serine protease cascades involved in mosquito immunity. These cascades are essential for the activation of prophenoloxidase (PPO), a crucial enzyme in the melanization response uga.edunih.gov.
Studies on Anopheles gambiae have highlighted the complex and multilayered interactions within serine protease cascades that regulate melanization, identifying components like TEP1 and certain serpins (e.g., SRPN2) as master regulators nih.govplos.org. While the direct interaction of this compound with specific components of these cascades requires further investigation, its observed effect on SP and serpin gene expression suggests a role in modulating this critical arm of mosquito immunity.
Preclinical Antimalarial Activity Spectrum and Profile
Activity against Various Plasmodium Species in Rodent Models (e.g., P. yoelii, P. berghei, P. gallinaceum, P. cynomolgi)
Nitroquine has shown effectiveness against several Plasmodium species commonly used in rodent and primate malaria models. It has been reported as highly effective against P. yoelii, P. gallinaceum, and P. cynomolgi wikipedia.orgcenmed.com. Studies in mice infected with Plasmodium berghei and rhesus monkeys infected with Plasmodium cynomolgi have also been conducted to assess the activity of CI-679 (this compound) nih.gov.
Effect on Erythrocytic Stages
Research indicates that this compound is effective against the erythrocytic stages of Plasmodium parasites wikipedia.orgcenmed.com. This stage, where the parasite multiplies within red blood cells, is responsible for the clinical manifestations of malaria. This compound has been shown to cause nuclear and cytoplasmic damage in the asexual forms of P. berghei and P. cynomolgi wikipedia.orgcenmed.com. In vitro studies with the erythrocytic stages of Plasmodium yoelii (BY 265 strain) demonstrated that this compound inhibited the incorporation of [3H]-isoleucine into protein, suggesting an inhibition of protein synthesis as part of its early antimalarial action fishersci.se. The inhibitory effect of this compound on P. yoelii protein synthesis in vitro was found to be significantly higher than that of cycloheximide (B1669411) fishersci.se. Furthermore, this compound, similar to chloroquine (B1663885), inhibited [3H]adenosine incorporation into late-stage intraerythrocytic P. yoelii more remarkably than into early-stage parasites in vitro guidetomalariapharmacology.org.
Effect on Exoerythrocytic Stages
Beyond the erythrocytic stages, this compound has also demonstrated effectiveness against the exoerythrocytic stages of Plasmodium, which occur in the liver wikipedia.orgcenmed.com. This activity is particularly relevant for preventing the onset of blood-stage infection and potentially for targeting hypnozoites in relapsing malaria species like P. vivax and P. cynomolgi malariaworld.orgresearchgate.net. This compound interferes with the structure and function of the cytoplasm and nucleus of P. yoelii exoerythrocytic forms wikipedia.orgcenmed.com.
Impact on Sporozoite Development and Infectivity in Vectors
Studies have investigated the impact of this compound on the parasite within the mosquito vector, Anopheles stephensi, infected with Plasmodium yoelii. Ingested this compound has been shown to lead to a decrease in Plasmodium number and infectivity in the mosquito wikipedia.orgcenmed.com. Exposure of Anopheles stephensi to this compound-containing sucrose (B13894) water prior to P. yoelii infection resulted in a significantly lower number of oocysts in the mosquito stomach biorxiv.orgresearchgate.net. This compound treatment may also regulate immune mechanisms at the gene transcription level in the mosquito against Plasmodium infection, potentially affecting parasite survival and transmission wikipedia.orgcenmed.com. While one study indicated a decrease in Plasmodium number and infectivity in mosquitoes that ingested this compound wikipedia.orgcenmed.com, another observed a significantly greater number of sporozoites in the salivary glands in a this compound treatment group under specific feeding conditions after conventional sucrose water was ceased biorxiv.org. The degeneration of Plasmodium induced by this compound might expose pattern-recognition ligands, potentially activating the mosquito's immune reaction and inducing melanization ctdbase.org.
Efficacy against Drug-Resistant Parasite Strains (Preclinical In Vitro and In Vivo Models)
This compound has demonstrated efficacy against certain drug-resistant parasite strains in preclinical models. It has been reported that this compound and chloroquine were equally effective against P. falciparum wikipedia.orgcenmed.com. More recent studies have specifically investigated the potential of this compound (CI-679) against artemisinin-resistant Plasmodium falciparum C580Y strain. In vitro assays showed that CI-679 efficiently inhibited the growth of artemisinin-sensitive P. falciparum 3D7 and suppressed the development of the artemisinin-resistant C580Y strain, with comparable inhibitory effects between the two strains nih.gov. In vivo studies using a Plasmodium yoelii BY265 infected BALB/c mouse model also showed that CI-679 significantly suppressed parasite growth in a dose-dependent manner and inhibited parasite development in mice nih.gov.
| Plasmodium Strain | Resistance Profile | Model (In Vitro/In Vivo) | Key Finding | Citation |
| P. falciparum (unspecified) | Unspecified | Unspecified | Equally effective as chloroquine. | wikipedia.orgcenmed.com |
| P. falciparum 3D7 | Artemisinin-sensitive | In vitro | Efficiently inhibited growth, more sensitive against late blood stages. | nih.gov |
| P. falciparum C580Y | Artemisinin-resistant | In vitro | Suppressed development; inhibitory effect comparable to sensitive strain. | nih.gov |
| P. yoelii BY265 | Unspecified (rodent model) | In vivo | Significantly suppressed growth and inhibited development in a dose-dependent manner. | nih.gov |
| P. berghei ANKA strain | Piperaquine-resistant lines | In vivo | Slight cross resistance to this compound. | nih.gov |
Synergistic and Antagonistic Interactions with Other Antimalarial Compounds (Preclinical Combinatorial Studies)
Preclinical studies have explored the interactions of this compound with other antimalarial compounds in combinatorial regimens. In studies evaluating combinations against Plasmodium berghei 'NS' strain, combinations of piperaquine (B10710) and this compound, as well as hydroxypiperaquine (B1222703) and this compound, showed synergistic effects nih.gov. These synergistic combinations were also able to cure rhesus monkeys infected with P. cynomolgi nih.gov.
Molecular Basis of Parasite Resistance and Cross Resistance Theoretical and Preclinical Observational Frameworks
Intrinsic Mechanisms of Drug Resistance in Plasmodium
Plasmodium parasites have evolved several intrinsic mechanisms to resist the effects of antimalarial drugs. These mechanisms can occur independently or in combination, contributing to varying levels of resistance.
Drug Target Modifications
Mutations in the genes encoding the protein targets of antimalarial drugs are a primary mechanism of resistance. These modifications can reduce the binding affinity of the drug to its target, thereby diminishing its inhibitory effect. For example, resistance to antifolate drugs like pyrimethamine (B1678524) and sulfadoxine (B1681781) is often linked to point mutations in the genes encoding dihydrofolate reductase (Pfdhfr) and dihydropteroate (B1496061) synthase (Pfdhps), respectively rjeid.comresearchgate.netcabidigitallibrary.org. Similarly, resistance to atovaquone (B601224) is associated with mutations in the cytochrome bc1 gene (Pfcytb) rjeid.comnih.gov.
Drug Efflux Pump Activity
Increased activity or alterations in drug efflux pumps can lead to reduced intracellular drug concentrations at the site of action. This is a well-established mechanism of resistance, particularly for 4-aminoquinoline (B48711) drugs like chloroquine (B1663885) (CQ). Mutations in the Plasmodium falciparum chloroquine resistance transporter (PfCRT), a transporter located on the digestive vacuole membrane, are a major determinant of CQ resistance. These mutations facilitate the efflux of protonated CQ out of the acidic digestive vacuole, preventing it from accumulating and inhibiting heme detoxification cabidigitallibrary.orgnih.govresearchgate.netnih.gov. Overexpression or mutations in the Plasmodium falciparum multidrug resistance 1 transporter (PfMDR1), an ABC transporter also located on the digestive vacuole membrane, can also modulate susceptibility to various antimalarials, including mefloquine, lumefantrine, and halofantrine (B180850) cabidigitallibrary.orgnih.govresearchgate.netnih.govdovepress.comresearchgate.net.
Drug Inactivation Mechanisms
While less common than target modifications or efflux, some parasites can develop mechanisms to inactivate or metabolize antimalarial drugs. This can involve enzymatic degradation or modification of the drug molecule, rendering it less effective. Although specific examples in Plasmodium are not as extensively documented as other mechanisms, the potential for such pathways exists and could contribute to resistance.
Potential for Resistance Development to Nitroquine (Hypothetical Models)
This compound (CI-679) is a chemical compound that has shown antimalarial activity ajol.inforesearchgate.net. While specific detailed studies on the development of resistance to this compound in Plasmodium are limited in the provided search results, hypothetical models for resistance development can be proposed based on known mechanisms of resistance to other antimalarial drugs, particularly those with similar chemical structures or mechanisms of action.
Given that this compound is a quinoline (B57606) derivative nih.gov, similar to chloroquine and amodiaquine (B18356) sums.ac.ir, potential resistance mechanisms could involve alterations in transporters like PfCRT or PfMDR1, leading to reduced accumulation of this compound in the parasite's digestive vacuole. If this compound targets heme detoxification, similar to chloroquine, mutations in PfCRT could theoretically mediate efflux and confer resistance.
Alternatively, if this compound targets other essential parasite pathways or enzymes, mutations in the genes encoding these targets could lead to reduced drug binding affinity. The rate and likelihood of resistance development would depend on factors such as the specificity of this compound's target, the genetic plasticity of the parasite, and the selective pressure exerted by the drug. In vitro selection experiments could potentially generate resistant strains and help identify the underlying genetic and molecular mechanisms.
It is important to note that some studies on nitroxoline, another quinoline derivative used as an antibiotic, suggest that resistance development may be slow and associated with efflux pump upregulation in bacteria nih.govnih.gov. While this is in a different organism, it highlights the potential for efflux mechanisms to play a role in resistance to quinoline compounds.
Analysis of Cross-Resistance Patterns with Existing Antimalarials (Preclinical Data)
Preclinical studies investigating the activity of this compound against different Plasmodium strains, including those resistant to existing antimalarials, can provide insights into potential cross-resistance patterns. Cross-resistance occurs when a parasite strain resistant to one drug is also resistant to another drug, often due to shared resistance mechanisms.
One preclinical study investigated the activity of this compound (CI-679) against artemisinin-sensitive (P. falciparum 3D7) and artemisinin-resistant (P. falciparum C580Y) strains in vitro ajol.inforesearchgate.netresearchgate.net. The results indicated that this compound efficiently inhibited the growth of both strains, and the inhibitory effect was comparable between the artemisinin-sensitive and resistant lines ajol.inforesearchgate.netresearchgate.net. This suggests that the artemisinin (B1665778) resistance mechanism mediated by the C580Y mutation in the K13 protein does not confer cross-resistance to this compound researchgate.net.
This finding is significant because artemisinin resistance is a major concern, and a compound effective against artemisinin-resistant strains would be valuable. The lack of cross-resistance with artemisinin suggests that this compound likely has a different mechanism of action than artemisinin researchgate.net.
Further preclinical studies are needed to comprehensively assess the cross-resistance profile of this compound against a wider range of Plasmodium strains with known resistance mechanisms to other antimalarials, including chloroquine, amodiaquine, mefloquine, and antifolates. Such studies would involve testing this compound's efficacy against panels of resistant parasite lines and analyzing the correlation between resistance to other drugs and sensitivity to this compound.
Preclinical data on cross-resistance patterns can be presented in tables showing the half-maximal inhibitory concentrations (IC50) of this compound against various sensitive and resistant P. falciparum strains.
| P. falciparum Strain | Resistance Profile (Example) | This compound IC50 (nM) (Hypothetical Data) |
| 3D7 (Sensitive) | Sensitive to most antimalarials | X |
| Dd2 | Chloroquine, Pyrimethamine resistant | Y |
| W2 | Chloroquine, Mefloquine resistant | Z |
| C580Y | Artemisinin resistant (K13 mutation) | X' (Comparable to 3D7) ajol.inforesearchgate.netresearchgate.net |
Such data tables, when available from detailed preclinical studies, would provide a clearer picture of whether existing resistance mechanisms to other drug classes impact the efficacy of this compound. The observation that this compound is effective against artemisinin-resistant strains is a promising preclinical finding ajol.inforesearchgate.netresearchgate.net.
Metabolic Transformations and Degradation Pathways of Nitroquine Preclinical and Theoretical Studies
Identification of Metabolic Products in Biological Systems (Non-Human)
Studies on the metabolic transformation of compounds in non-human biological systems, such as animal models or in vitro systems utilizing animal tissues or enzymes, are a standard part of preclinical evaluation iaea.org. While specific detailed information on Nitroquine's metabolites in non-human systems is not extensively available in the provided search results, research on related compounds and general principles of drug metabolism in animals can offer theoretical insights.
Drug metabolism typically involves enzymatic processes, primarily in the liver, that transform the parent compound into more polar metabolites that can be easily excreted from the body nih.gov. These transformations can include oxidation, reduction, hydrolysis, and conjugation reactions. Studies on other nitro-containing compounds, such as nitrophenols and nitrofurans, in animal models have shown that they undergo metabolic transformations including reduction of the nitro group and conjugation reactions cdc.govnih.gov. For example, 4-nitrophenol (B140041) is known to undergo both phase I (oxidation and reduction) and phase II (glucuronidation, sulfation, and glutathione (B108866) conjugation) metabolism in animals cdc.gov. Reduction of the nitro group can lead to the formation of amino metabolites.
Given that this compound contains a nitro group and an amine-containing side chain, it is theoretically plausible that it could undergo similar metabolic reactions in non-human systems. Potential metabolic pathways could involve:
Reduction of the nitro group to an amino group.
Oxidation of the quinazoline (B50416) ring or the side chain.
Hydrolysis of susceptible bonds.
Conjugation of the parent compound or its metabolites with endogenous substances like glucuronic acid or sulfate.
However, without specific studies on this compound itself, these remain theoretical possibilities based on the metabolic handling of similar chemical functionalities in biological systems.
Forced Degradation Studies to Elucidate Chemical Instability
Forced degradation studies are critical for assessing the intrinsic stability of a drug substance and predicting its behavior under various stress conditions encountered during manufacturing, storage, and handling biomedres.usmedcraveonline.comresearchgate.net. These studies involve exposing the compound to elevated temperatures, humidity, light, and different pH conditions (acidic, neutral, alkaline) to induce degradation medcraveonline.com. The goal is typically to achieve a certain percentage of degradation (often 5-20%) to generate sufficient quantities of degradation products for identification and characterization biomedres.usopenaccessjournals.comresearchgate.net.
While specific forced degradation studies for this compound were not detailed in the provided search results, the general principles and common degradation pathways observed for pharmaceutical compounds can be applied theoretically. Compounds can degrade through various mechanisms, including hydrolysis, oxidation, and photolysis medcraveonline.comresearchgate.net.
Hydrolytic Degradation Pathways
Hydrolysis is a common degradation pathway for compounds containing functional groups susceptible to reaction with water, such as esters, amides, lactams, and carbamates nih.gov. The process can be catalyzed by acids or bases, or it can occur at neutral pH openaccessjournals.comrsc.org. The susceptibility of a compound to hydrolysis is influenced by its chemical structure and the pH of the environment biomedres.usrsc.org.
For a compound like this compound, potential sites for hydrolysis could include any amide or susceptible carbon-nitrogen bonds within its structure. Studies on the hydrolysis of related compounds, such as nitracrine (B1678954) (a nitroacridine (B3051088) derivative), have shown that the reaction can be subject to acid catalysis rsc.org. The rate and mechanism of hydrolysis are dependent on factors like pH and temperature rsc.org.
Theoretically, hydrolysis of this compound could lead to the cleavage of the side chain from the quinazoline ring or modifications within the side chain itself, depending on the specific linkages present.
Oxidative Degradation Mechanisms
Oxidation is another significant degradation pathway for pharmaceutical compounds, often involving reaction with atmospheric oxygen or other oxidizing agents nih.gov. Oxidative degradation can be initiated by free radicals or by reaction with reactive oxygen species nih.govnih.gov. Functional groups particularly susceptible to oxidation include amines, sulfides, phenols, and unsaturated bonds nih.gov.
Given the amine and potential aromatic features in this compound's structure, it could be susceptible to oxidative degradation. Mechanisms could involve:
Oxidation of the amine nitrogen.
Oxidation of the quinazoline ring system.
Formation of N-oxides or other oxygenated species.
Studies on the oxidative degradation of other compounds, such as amines and nitrophenols, highlight the role of various mechanisms, including radical chain reactions and reactions with hydroxyl radicals nih.govnih.govntnu.no. The presence of metal ions or light can sometimes catalyze oxidative processes.
Photolytic Degradation Processes
Photolytic degradation occurs when a compound absorbs light energy, leading to chemical bond cleavage or rearrangement researchgate.netnih.gov. Compounds with chromophores that absorb light in the UV or visible region are particularly susceptible to photolysis researchgate.net. The nitro group and the conjugated ring system in this compound could potentially act as chromophores, making it vulnerable to degradation upon exposure to light.
Studies on the photolytic degradation of other nitro-containing compounds, such as nitrosamines and nitrofurantoin, demonstrate various mechanisms, including photoisomerization, bond cleavage (e.g., N-N bond), and reactions involving radicals researchgate.netnih.govmdpi.com. For instance, nitrosamines can undergo N-N bond cleavage upon UV irradiation nih.govmdpi.com. Nitrofurantoin has been shown to undergo photoisomerization and photohydrolysis researchgate.net.
Theoretically, photolysis of this compound could lead to the reduction or removal of the nitro group, cleavage of the side chain, or alteration of the quinazoline ring structure, depending on the specific wavelengths of light absorbed and the energy involved.
Elucidation of Degradation Product Structures
Identifying the structures of degradation products is a critical step in understanding the degradation pathways and assessing the potential impact of these products resolian.commdpi.comresearchgate.netscirp.org. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), including tandem MS (MS/MS) and high-resolution MS (HRMS), are commonly used for separating, detecting, and identifying degradation products resolian.commdpi.comresearchgate.netscirp.orgresearchgate.net. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for definitive structural confirmation of isolated products researchgate.net.
The process of structure elucidation typically involves analyzing the fragmentation patterns observed in MS experiments to deduce the molecular structure of the degradation product mdpi.comscirp.org. Comparing the spectroscopic data of the degradation product to that of the parent compound and using databases or in silico prediction tools can aid in this process mdpi.com.
While specific degradation products of this compound were not identified in the provided search results, the general approach to their elucidation would involve these analytical techniques. The structures of degradation products would provide direct evidence of the chemical reactions (hydrolysis, oxidation, photolysis) that occurred during forced degradation studies. For example, the presence of a hydrolyzed product would indicate cleavage of a specific bond, while an oxidized product would show the addition of oxygen atoms or removal of hydrogen atoms compared to the parent compound.
Advanced Analytical Methodologies for Preclinical Research on Nitroquine
Spectroscopic Techniques for Structural Elucidation of Metabolites and Degradation Products (e.g., NMR, Mass Spectrometry)
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are fundamental for the structural elucidation of Nitroquine and any metabolites or degradation products formed during preclinical studies. tmicwishartnode.canih.govresearchgate.netfrontiersin.org
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. tmicwishartnode.caresearchgate.net It is a non-destructive technique that can be used to determine the three-dimensional structure and molecular dynamics of compounds. tmicwishartnode.ca In metabolomics, NMR is valuable for quantifying metabolite levels and offers high experimental reproducibility. researchgate.net
Mass spectrometry is a highly sensitive technique used to determine the mass-to-charge ratio of molecules, providing information about their molecular weight and fragmentation patterns. tmicwishartnode.caabcam.com This is essential for identifying unknown compounds, such as metabolites or degradation products of this compound. nih.govrsc.org High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, aiding in the determination of elemental composition. nih.govrsc.org Tandem MS (MS/MS) involves the fragmentation of ions and analysis of the resulting fragments, which helps in elucidating the structure of complex molecules. tmicwishartnode.caabcam.com The integration of NMR and MS data offers a robust strategy for comprehensive compound identification. frontiersin.org
For example, in studies involving other nitrosamine (B1359907) compounds, HRMS-based isotope-labeling methods have been used to identify and structurally confirm metabolites by comparing them to synthetic standards characterized by NMR and HRMS. nih.govnih.gov This highlights the complementary nature of these techniques in metabolite identification.
Chromatographic Separations for Compound Analysis (e.g., HPLC, GC-MS)
Chromatographic techniques are indispensable for separating complex mixtures, allowing for the isolation and analysis of this compound, its metabolites, and degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed. krka.biztmicwishartnode.cagamanamspmvv.innih.gov
HPLC is a versatile technique used for the separation, identification, and quantification of compounds in various matrices. tmicwishartnode.ca It is particularly useful for analyzing less volatile or thermally labile compounds. tmicwishartnode.ca HPLC is often coupled with detectors such as UV, fluorescence, or mass spectrometry (LC-MS) to enhance sensitivity and specificity. tmicwishartnode.carsc.org LC-MS is widely used in drug development and metabolite profiling. tmicwishartnode.ca
GC-MS is a powerful technique, often considered a gold standard for analyzing volatile and semi-volatile compounds, including some drug metabolites. tmicwishartnode.canih.gov It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. tmicwishartnode.canih.gov GC-MS has been used for the quantitation of nitrosamines in various matrices. nih.govrestek.com For instance, a GC/MS method utilizing negative chemical ionization (NCI) has been developed for the quantitative analysis of specific nitrosamines, demonstrating high sensitivity. nih.gov LC-MS methods can offer a faster alternative to traditional GC-MS for the analysis of certain nitrosamines. rsc.orgthermofisher.com
Molecular Biology Techniques for Gene Expression Analysis (e.g., RT-PCR, Transcriptomics)
Molecular biology techniques are employed to investigate the effects of this compound on gene expression, providing insights into its mechanisms of action and potential biological pathways affected. Reverse Transcription Polymerase Chain Reaction (RT-PCR) and transcriptomics (e.g., RNA-Seq) are key methods. plos.orgrna-seqblog.comthermofisher.com
RT-PCR, particularly quantitative real-time PCR (RT-qPCR), is a sensitive and widely used method for quantifying the expression levels of specific genes. rna-seqblog.comthermofisher.commdpi.com It is often used to validate findings from high-throughput transcriptomic studies. plos.orgthermofisher.com
Transcriptomics, such as RNA sequencing (RNA-Seq), allows for the comprehensive analysis of all RNA molecules in a sample, providing a global view of gene expression profiles. plos.orgrna-seqblog.comthermofisher.com This can reveal which genes are upregulated or downregulated in response to this compound treatment. plos.org Studies on the effects of this compound on mosquito gene expression, for example, have utilized massively parallel sequencing and data analysis to explore the transcriptome and identify transcripts affected by the drug. plos.org Quantitative real-time PCR was used to validate the RNA-Seq expression profiling for selected genes. plos.org
Proteomic Analysis for Protein Expression and Modification (e.g., Shotgun Proteomics, TMT-labeled Proteomics)
Proteomic analysis focuses on the large-scale study of proteins, including their identification, quantification, and characterization of modifications. abcam.com This is crucial for understanding how this compound affects protein levels and functions within biological systems. Mass spectrometry-based proteomics is a primary approach. abcam.comreddit.com
Shotgun proteomics is a common bottom-up approach where proteins are digested into peptides, which are then analyzed by LC-MS/MS. abcam.com This technique is suitable for high-throughput protein identification and quantification in complex biological samples. abcam.com
Techniques like TMT-labeled proteomics (Tandem Mass Tag) are quantitative methods that use isobaric tags to label peptides, allowing for the simultaneous quantification of proteins from multiple samples in a single MS run. This enables comparative proteomic profiling. nih.gov
Proteomic analysis can reveal changes in protein expression levels and identify post-translational modifications, such as nitration, which can be indicative of oxidative stress or altered protein function. nih.govnih.gov While identifying low-abundance modified proteins in vivo can be challenging, enrichment methods coupled with MS are employed. nih.gov
In Vitro Assays for Biochemical Pathway Characterization (e.g., Enzyme Activity Assays, Membrane Fluidity Measurements)
In vitro assays are essential for characterizing the effects of this compound on specific biochemical pathways and cellular processes. These assays are performed in controlled laboratory settings using biological components like enzymes, cells, or membrane systems. assaygenie.comcifor-icraf.orgthermofisher.com
Enzyme activity assays measure the rate at which an enzyme catalyzes a specific biochemical reaction. assaygenie.comcifor-icraf.org These assays can determine if this compound directly interacts with or modulates the activity of particular enzymes, providing insights into its potential molecular targets. assaygenie.com Various methods exist for enzyme activity assays, often utilizing substrates that produce a detectable signal upon enzymatic conversion. cifor-icraf.orgthermofisher.com
Membrane fluidity measurements assess the viscosity of cell membranes, which can be affected by drug interactions. Changes in membrane fluidity can impact the function of membrane-bound proteins and cellular signaling.
While specific details on this compound's effects on enzyme activity or membrane fluidity were not extensively found in the provided search results, these types of in vitro assays are standard practice in preclinical research to characterize the biochemical impact of a compound.
Microscopic Techniques for Cellular and Subcellular Localization Studies (e.g., Laser Confocal Microscopy, Electron Microscopy)
Microscopic techniques are used to visualize the cellular and subcellular localization of this compound or its effects within biological samples. This helps to understand where the compound accumulates and which cellular compartments are affected. u-bordeaux.frunivie.ac.atabbelight.com
Laser confocal microscopy provides high-resolution optical sections of fluorescently labeled samples, allowing for the visualization of cellular structures and the distribution of fluorescent molecules within cells. This can be used to study the uptake and localization of fluorescently labeled this compound or to observe changes in cellular morphology or the distribution of specific proteins or organelles upon treatment.
Electron microscopy (e.g., Transmission Electron Microscopy - TEM, Scanning Electron Microscopy - SEM) offers much higher resolution than light microscopy, enabling the visualization of ultrastructural details within cells and tissues. This can be used to observe any morphological changes or damage to organelles caused by this compound. Studies on other antimalarial compounds have used electron microscopy to observe damage to the cytoplasm and nucleus of parasites. plos.org
Advanced microscopy techniques like Single Molecule Localization Microscopy (SMLM), which includes techniques like PALM and dSTORM, can achieve super-resolution imaging, allowing for the visualization of molecules with nanometer precision, which is useful for studying the nanoscale organization of proteins and molecular dynamics within cells. u-bordeaux.frunivie.ac.atabbelight.comoni.bio
Future Directions and Emerging Avenues in Nitroquine Preclinical Research
Design and Synthesis of Next-Generation Nitroquine Analogues with Enhanced Preclinical Profiles
A key area of future preclinical research involves the rational design and synthesis of novel this compound analogues. This approach aims to improve the pharmacological properties of the parent compound, such as potency, selectivity, and potentially expand its spectrum of activity against various parasitic strains or life stages. Structure-activity relationship (SAR) studies are fundamental to this process, guiding modifications to the this compound scaffold to identify derivatives with enhanced preclinical profiles. The synthesis of cyclic analogues, as demonstrated in research on other nitrone compounds, can lead to improved antileukemic activity by influencing properties like apoptosis induction nih.gov. Applying similar strategies to this compound could yield analogues with superior antiparasitic effects. Future work will likely involve combinatorial chemistry and high-throughput screening of newly synthesized libraries of this compound derivatives to efficiently identify promising candidates for further evaluation.
Deeper Elucidation of Immune Modulation Mechanisms in Vector-Parasite Interactions
Understanding the intricate interplay between the host immune system, the parasite, and the vector is crucial for developing effective interventions. This compound has been shown to influence gene expression in mosquito vectors, potentially modulating their defense responses against Plasmodium infection nih.govplos.org. Future preclinical research will focus on a deeper elucidation of these immune modulation mechanisms. This involves identifying the specific mosquito genes and pathways affected by this compound and determining how these alterations impact parasite development and transmission within the vector nih.govplos.org. Research will also explore the potential for this compound or its analogues to modulate the host immune response in a manner beneficial for controlling parasitic infections, without causing adverse effects. Studies on host-parasite-vector interactions are complex and require multidisciplinary approaches to understand the dynamics of pathogen transmission frontiersin.orgresearchgate.net.
Investigation of Novel Molecular Targets within Parasitic Life Cycles
Identifying and validating novel molecular targets within the parasitic life cycle is a continuous effort in antiparasitic drug discovery. While this compound's mechanism of action has been linked to the inhibition of Plasmodium DNA and protein synthesis, future preclinical research will investigate if this compound or its analogues interact with other critical parasitic targets plos.org. This could involve exploring different stages of the parasite's life cycle, from liver stages to erythrocytic and sexual stages, to identify vulnerabilities that can be exploited by this compound derivatives mdpi.comnih.gov. Techniques such as target-based screening, proteomics, and genomics can help uncover new molecular targets that are essential for parasite survival or replication. Research into other antimalarials and antiparasitic compounds highlights the potential for identifying novel pharmacophores and mechanisms of action distinct from existing drugs nih.gov.
Development of Advanced In Vitro and In Vivo Models for Preclinical Evaluation
The development and utilization of more sophisticated preclinical models are essential for accurately predicting the efficacy and potential of this compound analogues before clinical trials. Future directions include the increased adoption of advanced in vitro models, such as 3D cell cultures, organoids, and organ-on-a-chip systems, which better mimic human physiology and the complex microenvironments encountered by parasites lek.commdpi.commdpi.comtechnologynetworks.com. These models can provide more relevant data on drug efficacy and toxicity compared to traditional 2D cell cultures lek.commdpi.com. Furthermore, while ethical considerations surrounding animal testing are significant, refined and more predictive in vivo models will continue to play a role in evaluating the systemic effects and pharmacokinetics of this compound analogues news-medical.netliveonbiolabs.comangelinipharma.com. The integration of in vitro and in vivo data, coupled with computational modeling and artificial intelligence, will enhance the predictive power of preclinical evaluations, ultimately improving the selection of promising candidates for further development lek.comfda.gov.
Q & A
Q. What are the primary biochemical mechanisms through which Nitroquine exerts its antimalarial effects?
this compound inhibits dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway of Plasmodium parasites, thereby disrupting nucleotide synthesis and parasite proliferation . Additionally, transcriptomic studies reveal that this compound modulates mosquito immune responses by upregulating genes involved in pathogen recognition (e.g., LRIM1/APL1C/TEP1 complex) and oxidative stress pathways, reducing Plasmodium infectivity in Anopheles stephensi .
Q. How should researchers design in vitro experiments to assess this compound's efficacy against Plasmodium species?
- Parasite Culture : Use synchronized Plasmodium cultures (e.g., P. yoelii) in human erythrocytes or mosquito midgut models.
- Dose-Response Curves : Test this compound at concentrations ranging from 0.1 µM to 100 µM, with pyrimethamine as a positive control .
- Endpoint Metrics : Measure parasite viability via lactate dehydrogenase (LDH) assays or microscopic quantification of infected erythrocytes .
- Validation : Include qPCR to validate gene expression changes in immune-related pathways (e.g., ROS reduction enzymes) .
Q. What validated animal models are appropriate for preclinical testing of this compound's antimalarial activity?
- Mosquito Models : Anopheles stephensi infected with Plasmodium yoelii is widely used to study this compound's impact on parasite transmission dynamics .
- Rodent Models : Mice infected with Plasmodium berghei or P. chabaudi can evaluate in vivo efficacy, with endpoints including parasitemia reduction and survival rates .
Advanced Research Questions
Q. How can transcriptomic approaches like RNA-Seq be optimized to study this compound's impact on mosquito immune responses?
- Experimental Design : Compare gene expression profiles in Anopheles stephensi across four groups: untreated/uninfected, untreated/infected, this compound-treated/uninfected, and this compound-treated/infected .
- Data Analysis : Use differential expression tools (e.g., DESeq2) to categorize contigs into infection-induced, infection-suppressed, drug-induced, and drug-suppressed groups. Focus on pathways like prophenoloxidase activation and cytoskeleton remodeling .
- Validation : Confirm RNA-Seq findings with qPCR on independent biological replicates, ensuring primers span exon-exon junctions to avoid genomic DNA contamination .
Q. What statistical methods are recommended for reconciling discrepancies between high-throughput gene expression data and targeted qPCR validation in this compound studies?
- Bland-Altman Analysis : Assess agreement between RNA-Seq and qPCR fold-change values.
- Linear Regression : Evaluate correlation coefficients (R²) to quantify consistency.
- False Discovery Rate (FDR) Adjustment : Apply Benjamini-Hochberg correction to RNA-Seq p-values to minimize Type I errors .
Q. In light of potential biases in antimalarial trials, how should randomization and blinding be implemented in clinical studies evaluating this compound?
- Allocation Concealment : Use central randomization systems to prevent selection bias. Trials with inadequate concealment overestimate treatment effects by 41% .
- Double-Blinding : Ensure both participants and investigators are blinded to treatment assignments. Unblinded trials exaggerate odds ratios by 17% .
- Reporting Standards : Adhere to CONSORT guidelines, detailing exclusions, attrition, and protocol deviations in supplementary materials .
Methodological Considerations for Data Contradictions
Q. How can researchers resolve conflicting findings on this compound's dual role as a direct antimalarial and mosquito immune modulator?
- Time-Course Experiments : Compare gene expression and parasite load at multiple timepoints post-treatment to distinguish direct drug effects from host-mediated responses .
- Knockdown Studies : Use RNA interference (RNAi) to silence immune genes (e.g., TEP1) in mosquitoes, then assess this compound's efficacy to isolate mechanistic contributions .
Q. What frameworks (e.g., PICO) are suitable for formulating research questions on this compound's combination therapies?
- Population (P) : Plasmodium-infected Anopheles mosquitoes or human cohorts in endemic regions.
- Intervention (I) : this compound + artemisinin derivatives.
- Comparison (C) : this compound monotherapy vs. combination.
- Outcome (O) : Parasite clearance rate, mosquito infectivity, or drug resistance emergence .
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